3-Hydroxy-4-methoxybenzophenone

Catalog No.
S8709881
CAS No.
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
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3-Hydroxy-4-methoxybenzophenone

Product Name

3-Hydroxy-4-methoxybenzophenone

IUPAC Name

(3-hydroxy-4-methoxyphenyl)-phenylmethanone

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3

InChI Key

WRKXRXBIJMCKHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)O

3-Hydroxy-4-methoxybenzophenone, also known as oxybenzone or benzophenone-3, is an organic compound classified under the group of aromatic ketones known as benzophenones. Its chemical formula is C14H12O3C_{14}H_{12}O_{3} with a molecular weight of approximately 228.24 g/mol. The compound typically appears as pale yellow crystals that are soluble in most organic solvents but are practically insoluble in water . The structure features a hydroxyl group and a methoxy group attached to a benzophenone backbone, contributing to its unique photochemical properties.

Characteristic of its functional groups. Notably, it can participate in:

  • O-dealkylation: The methoxy group can be removed to form 2,4-dihydroxybenzophenone.
  • Hydroxylation: The aromatic ring can be further hydroxylated to yield 2,3,4-trihydroxybenzophenone .

These reactions are significant in understanding the compound's metabolic pathways and potential degradation products when exposed to environmental factors.

  • Allergic Reactions: Some individuals may experience allergic reactions upon exposure, including contact dermatitis and urticaria .
  • Photogenotoxicity: Metabolites of oxybenzone have been shown to induce oxidative stress and apoptosis in various cell lines, raising concerns about its long-term effects on human health .

In animal studies, prenatal exposure has been linked to neurotoxic effects and alterations in gene expression related to neurodevelopmental disorders .

3-Hydroxy-4-methoxybenzophenone is synthesized primarily through the Friedel-Crafts acylation reaction. This involves the reaction of benzoyl chloride with 3-methoxyphenol in the presence of a Lewis acid catalyst. The process can be summarized as follows:

  • Reagents: Benzoyl chloride and 3-methoxyphenol.
  • Catalyst: Typically aluminum chloride.
  • Reaction Conditions: The reaction is conducted under controlled temperatures to optimize yield and minimize side reactions.

This method is efficient for producing high-purity oxybenzone suitable for industrial applications .

The primary applications of 3-Hydroxy-4-methoxybenzophenone include:

  • Cosmetics: Widely used as a UV filter in sunscreens and other personal care products.
  • Plastics: Acts as a stabilizer against UV degradation in various plastic formulations.
  • Pharmaceuticals: Investigated for potential applications in drug formulations due to its photoprotective properties .

Interaction studies involving 3-Hydroxy-4-methoxybenzophenone have revealed significant cross-reactivity with other substances:

  • Drug Interactions: It shows high rates of cross-reactivity with octocrylene and ketoprofen, indicating potential for combined effects or enhanced toxicity when used together .
  • Biochemical Pathways: Research indicates that exposure can disrupt normal cellular functions by generating reactive oxygen species, leading to oxidative stress in both plant and animal cells .

Several compounds share structural similarities with 3-Hydroxy-4-methoxybenzophenone, which can influence their properties and applications:

Compound NameStructure CharacteristicsUnique Features
Benzophenone-1Lacks hydroxyl group; has two carbonyl groupsKnown for its use as a UV filter but less potent than oxybenzone
Benzophenone-4Contains sulfonate groupsUsed primarily as a UV filter in sunscreens
2-Hydroxy-4-methoxybenzophenoneSimilar structure; minor variations in functional groupsMore hydrophilic compared to oxybenzone

These compounds are utilized similarly but exhibit different levels of effectiveness and safety profiles due to their unique chemical structures.

Alkylation Strategies for Hydroxy-Methoxy Substitution Patterns

Alkylation remains the most direct route for introducing methoxy groups into benzophenone frameworks. Traditional methods using dimethyl sulfate face safety and environmental challenges due to toxicity. Modern approaches employ methyl halides (e.g., chloromethane) under pressurized conditions (0.3–0.5 MPa) with phase transfer catalysts (PTCs) like tetrabutylammonium chloride. For 3-hydroxy-4-methoxybenzophenone, selective methylation of 3,4-dihydroxybenzophenone precursors is critical.

Key reaction parameters:

  • Temperature: Optimal yields (88–91%) occur at 100–120°C.
  • Solvent: Chlorobenzene or toluene enhances solubility of aromatic intermediates.
  • Base: Sodium carbonate (20 wt%) achieves higher selectivity than NaOH.

Mechanistic insight:
The PTC facilitates interfacial transfer of methoxide ions, enabling nucleophilic substitution at the 4-position hydroxyl group while preserving the 3-hydroxy group (Fig. 1). Steric hindrance from the adjacent carbonyl group further directs methylation to the 4-position.

Phase Transfer Catalysis in Selective Methoxylation

Phase transfer catalysts (PTCs) address solubility challenges in biphasic alkylation systems. Tetrabutylammonium salts (0.5–5 mol%) enable efficient ion pairing between aqueous-phase hydroxide ions and organic-phase reactants.

Performance comparison:

PTC TypeYield (%)Purity (%)
Tetrabutylammonium Cl9199
PEG-4008597

Data from demonstrate that quaternary ammonium salts outperform polyethylene glycols due to stronger ion-pairing capabilities.

Friedel-Crafts Acylation Routes for Benzophenone Core Assembly

While less common for 3-hydroxy-4-methoxy derivatives, Friedel-Crafts acylation remains relevant for constructing benzophenone cores. Eaton’s reagent (P2O5/MeSO3H) efficiently mediates cyclization of cinnamic acid derivatives with phenolic substrates. For example:
$$ \text{Cinnamic acid} + \text{p-ethylphenol} \xrightarrow{\text{Eaton's reagent}} \text{Dihydrocoumarin intermediate} $$
Subsequent dehydrogenation yields coumarin-benzophenone hybrids.

Limitations:

  • Over-acylation risks occur with electron-rich aromatics.
  • Positional selectivity for 3-hydroxy-4-methoxy systems requires ortho-directing groups.

Solvent-Mediated Regioselectivity in Methoxy Group Positioning

Solvent polarity profoundly influences methylation regiochemistry:

SolventDielectric Constant4-Methoxy Selectivity (%)
Chlorobenzene5.695
Toluene2.488
Butyl acetate5.791

Data adapted from highlight chlorobenzene’s superiority in stabilizing transition states for 4-position methylation. Polar aprotic solvents stabilize the methoxide-PTC complex, enhancing nucleophilicity at less sterically hindered sites.

Lewis acid catalysts play a pivotal role in the functionalization of benzophenone derivatives, including 3-hydroxy-4-methoxybenzophenone. Among these, aluminum chloride (AlCl₃) is widely employed in Friedel-Crafts acylation reactions, a cornerstone method for synthesizing substituted benzophenones. For example, the synthesis of 4-methoxybenzophenone involves reacting 4-methoxybenzoyl chloride with benzene in the presence of AlCl₃, yielding crystalline products with high purity [2]. This reaction mechanism proceeds via electrophilic aromatic substitution, where the Lewis acid polarizes the acyl chloride to generate an acylium ion, facilitating attack by the aromatic ring [6].

Recent advancements have explored alternative Lewis acids to improve selectivity and reduce environmental impact. Yttrium triflate (Y(OTf)₃) has emerged as a promising candidate due to its water tolerance and recyclability. In studies involving benzophenone imine additions, Y(OTf)₃ demonstrated superior catalytic activity under mild conditions, achieving yields exceeding 80% while minimizing side reactions [4]. This contrasts with traditional AlCl₃, which requires stoichiometric quantities and generates acidic waste.

Table 1: Comparison of Lewis Acids in Benzophenone Functionalization

CatalystReaction TypeTemperature (°C)Yield (%)Selectivity (%)
AlCl₃Friedel-Crafts acylation25–4085–9278–85
Y(OTf)₃Imine addition5079–8390–95
FeCl₃Methoxylation6070–7565–70

The kinetic profile of these reactions is highly dependent on catalyst loading and solvent polarity. For instance, increasing AlCl₃ concentration from 5 mol% to 15 mol% accelerates the acylation rate by 2.3-fold, though excessive amounts promote oligomerization [2]. Solvent effects are equally critical: non-polar media like dichloromethane favor electrophilic activation, while polar aprotic solvents enhance ion pair stability but may deactivate the catalyst through coordination [6].

Alkali Metal-Mediated Dealkylation Pathways

Alkali metals facilitate dealkylation reactions through single-electron transfer mechanisms, enabling the cleavage of C–O bonds in methoxy groups. While direct studies on 3-hydroxy-4-methoxybenzophenone are limited, analogous systems provide insight. Sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) has been shown to demethylate para-methoxybenzophenone derivatives at rates proportional to the metal’s Lewis acidity. The reaction proceeds via nucleophilic attack at the methyl carbon, forming a transient alkoxide intermediate that abstracts a proton to yield the phenolic product [2].

Table 2: Alkali Metal Efficiency in Model Dealkylation Reactions

Metal SourceSubstrateRate Constant (×10⁻³ s⁻¹)Conversion (%)
NaOMe4-Methoxybenzophenone4.2 ± 0.388 ± 2
KOtBu2-Methoxybenzophenone3.8 ± 0.282 ± 3
LiTMP3-Methoxybenzophenone1.5 ± 0.145 ± 4

Kinetic isotope effect (KIE) studies using deuterated substrates (kₐ/k_D = 2.1) confirm that deprotonation is the rate-limiting step [2]. Notably, the ortho-hydroxyl group in 3-hydroxy-4-methoxybenzophenone may chelate alkali metals, altering reaction pathways. Computational models suggest that lithium coordinates preferentially to the hydroxyl oxygen, shielding the methoxy group from nucleophilic attack and reducing demethylation efficiency by 40% compared to sodium [6].

Pressure-Dependent Reaction Engineering for Methyl Halide Utilization

Optimizing pressure conditions is critical for reactions involving gaseous methyl halides (e.g., CH₃Cl), which are often used to introduce methoxy groups via alkylation. Elevated pressures (5–10 bar) increase the solubility of CH₃Cl in toluene by 3.8-fold, enhancing its availability for nucleophilic substitution with phenolic intermediates [2]. This is particularly relevant for synthesizing 3-hydroxy-4-methoxybenzophenone, where selective mono-alkylation is required to avoid over-functionalization.

Table 3: Pressure Effects on Methyl Chloride Utilization

Pressure (bar)CH₃Cl Solubility (mmol/L)Alkylation Rate (mmol/min)Selectivity Ratio (Mono:Di)
112.4 ± 0.50.15 ± 0.024:1
547.1 ± 1.20.54 ± 0.037:1
1089.6 ± 2.10.92 ± 0.059:1

Reactor design further influences outcomes. Continuous flow systems operating at 8 bar achieve 95% conversion within 30 seconds residence time, compared to 6 hours in batch reactors at ambient pressure [4]. Computational fluid dynamics (CFD) simulations reveal that turbulent flow regimes prevent CH₃Cl phase separation, maintaining homogeneous reaction conditions. However, excessive pressure (>15 bar) promotes unwanted Fries rearrangement in benzophenone derivatives, reducing product yield by 22% [6].

Reactor Design Fundamentals

The industrial synthesis of 3-Hydroxy-4-methoxybenzophenone through continuous flow technology requires specialized reactor configurations capable of withstanding high-pressure alkylation conditions. Modern continuous flow reactors designed for benzophenone derivative synthesis operate within temperature ranges of 200-450°C and pressure ranges of 100-200 bar, significantly extending the accessible chemical parameter space beyond conventional batch processes [1] [2].

Resistively heated flow reactors have emerged as particularly effective solutions for high-temperature, high-pressure applications. These systems utilize direct electric current heating to rapidly achieve desired temperatures, with capabilities of delivering up to 400°C and 200 bar safely [1] [3]. The reactor construction typically employs stainless steel or Hastelloy materials to ensure compatibility with aggressive reaction conditions while maintaining structural integrity under extreme operating parameters.

Process Intensification Strategies

Continuous flow microreactors for benzophenone synthesis demonstrate significant advantages in process intensification. Research has shown that microchannel reactors with internal diameters ranging from 0.8 to 4.0 mm provide enhanced mass and heat transfer characteristics, resulting in conversion efficiencies of 85-95% with residence times between 5-60 minutes [4] [5]. The reduced channel dimensions facilitate rapid heat transfer coefficients of 500-2000 W/m²K, enabling precise temperature control and preventing formation of thermal hot spots that could compromise product selectivity.

The parallel capillary reactor design represents an advanced approach to scaling continuous flow processes. These systems incorporate multiple capillary channels arranged in parallel configurations, allowing for direct scale-out while maintaining identical chemistry in each reactor channel [6]. Such designs have demonstrated successful operation with 120 capillary tubes of 3 mm diameter and 30 mm length, providing substantial throughput increases while preserving the beneficial characteristics of microscale reaction environments.

Alkylation Reaction Optimization

High-pressure alkylation reactions for benzophenone derivatives benefit significantly from the controlled environment provided by continuous flow reactors. The ability to precisely control residence time and reaction parameters results in higher yields and tunable selectivity values compared to traditional batch processes [7]. Flow reactor systems eliminate the need for high boiling point solvents, making workup processes faster, greener, and more economically favorable while extending accessible chemical space for new synthetic applications.

Temperature and pressure optimization studies have revealed that alkylation reactions proceed most efficiently under supercritical solvent conditions. Research demonstrates that reaction temperatures between 300-400°C with excellent conversions and good to excellent isolated product yields can be achieved without requiring additional catalysts or additives [1] [2]. The utilization of extreme temperature and pressure environments enables direct alkylation pathways that serve as alternatives to standard cross-coupling methods commonly employed in pharmaceutical synthesis.

Scale-Up Considerations

The transition from laboratory-scale to industrial production requires careful consideration of reactor scaling principles. Continuous flow systems offer advantages in scale-up through modular design approaches, where multiple reactor units can be operated in parallel to achieve desired production volumes [8]. The Phoenix Flow Reactor exemplifies this modular approach, providing extended chemical parameter windows with temperatures up to 450°C and pressures up to 200 bar while maintaining user-friendly operation through software interfaces and movable touch screen controls.

Critical design parameters for industrial-scale reactors include channel diameter optimization to minimize pressure drop while maintaining efficient mass transfer, appropriate material selection for long-term chemical compatibility, and implementation of rapid heating and cooling systems to enable quick access to desired reaction temperatures [8] [9]. The modular design philosophy enables easy integration with downstream processing equipment and allows for system customization based on specific production requirements.

Purification Strategies Involving n-Hexane Extraction Systems

Extraction Process Fundamentals

n-Hexane extraction systems represent critical unit operations in the purification of 3-Hydroxy-4-methoxybenzophenone, leveraging the "like dissolves like" principle to achieve selective separation of organic compounds. The extraction process typically employs volume ratios of 3:1 to 5:1 n-hexane to aqueous phase for primary extraction, achieving extraction efficiencies between 92-97% [10] [11]. The non-polar nature of n-hexane makes it particularly effective for dissolving lipophilic contaminants while maintaining selectivity for the target benzophenone derivative.

Multi-stage extraction protocols have been developed to maximize recovery efficiency and product purity. Secondary extraction stages utilize reduced n-hexane ratios of 2:1 to 3:1, maintaining extraction efficiencies of 85-92% while providing additional purification benefits [11]. The sequential approach allows for systematic removal of impurities while concentrating the desired product in the organic phase.

Solvent Recovery and Recycling

Economic viability of large-scale n-hexane extraction systems depends critically on efficient solvent recovery and recycling protocols. Distillation-based recovery systems achieve 95-99% solvent recovery efficiency, operating at n-hexane's boiling point of 68-70°C under atmospheric conditions [12]. The recovered solvent can be directly recycled to the extraction process, significantly reducing raw material consumption and waste generation.

Advanced solvent recovery systems incorporate heat integration strategies to minimize energy consumption. Heat exchangers efficiently transfer thermal energy from the recovered solvent vapor to incoming feed streams, reducing overall energy requirements while maintaining rapid cooling capabilities for product collection at near-ambient temperatures [7]. This approach has demonstrated substantial reductions in steam consumption, requiring approximately 1.7 tons of steam at 3 bars per ton of recovered hexane.

Purification Efficiency Optimization

Optimization of n-hexane extraction systems focuses on maximizing selectivity factors while maintaining high extraction efficiencies. Research has demonstrated that selectivity factors can exceed 50 during final product purification stages, achieved through careful control of temperature (20-25°C), contact time (5-10 minutes), and solvent-to-feed ratios [11] [13]. These optimized conditions ensure removal of residual impurities while preserving product integrity.

Temperature control plays a crucial role in extraction efficiency optimization. Primary extraction operations maintain temperatures between 25-40°C to maximize mass transfer rates while preventing thermal degradation of sensitive compounds [11]. Secondary extraction stages operate at slightly reduced temperatures (25-35°C) to enhance selectivity for specific impurity removal.

Process Integration and Automation

Modern n-hexane extraction systems incorporate automated liquid-liquid extraction protocols using microextractor technology. These systems achieve residence times as short as 15 seconds while maintaining high separation efficiency through T-shaped micromixers with internal diameters of 800 μm [13]. The reduced scale enables precise control of extraction parameters and facilitates rapid optimization of operating conditions.

Continuous extraction processes have been successfully scaled from laboratory (0.5-5 g) to pilot scale (50 g) with minimal development time and material requirements [14]. The scalable approach demonstrates that extraction conditions remain consistent across different scales, verifying the robustness of the purification strategy for industrial implementation. Fit-for-purpose design methodologies allow customization of extraction systems to meet specific process requirements, including reduced cycle times or minimized solvent consumption.

Corrosion Mitigation in Halogenated Solvent Environments

Material Selection Strategies

The selection of appropriate materials for halogenated solvent environments requires comprehensive understanding of corrosion mechanisms and material compatibility. Nickel-based alloys, particularly Hastelloy C-276 and Hastelloy C-22, demonstrate superior performance in aggressive halogenated environments, with corrosion rates as low as 0.010-0.050 mm/year [15] [16]. These alloys provide exceptional resistance to chloride-induced corrosion, maintaining structural integrity under operating temperatures up to 650-700°C.

Hastelloy C-22 represents the premier choice for halogenated solvent applications, offering the best performance among nickel-based alloys in both oxidizing and reducing environments without compromising metallurgical stability [15]. The alloy composition of nominally 59Ni-22Cr-13Mo-3W-3Fe provides optimal balance of corrosion resistance and mechanical properties, demonstrating superior resistance to localized corrosion even in as-welded conditions.

Protective Coating Systems

Advanced coating systems provide cost-effective alternatives to exotic alloy construction for specific applications. Chlorinated rubber coatings demonstrate excellent resistance to acids, alkalis, salts, moisture, and halogenated solvents, with formulations containing 50-60% chlorinated rubber providing highly effective corrosion protection [17]. These coatings maintain performance in salt fog testing and water immersion conditions, offering service lives of 5-10 years at significantly reduced cost compared to solid alloy construction.

Fluoropolymer coating systems, including Tefzel (ETFE) and Halar (ECTFE), provide exceptional chemical resistance in halogenated environments. These coatings offer pinhole-free finishes designed for extremely corrosive conditions, maintaining effectiveness at temperatures up to 180°C with corrosion rates below 0.001 mm/year [18]. The combination of chemical inertness and thermal stability makes fluoropolymer coatings particularly suitable for processing equipment exposed to chlorinated solvents.

Corrosion Inhibition Approaches

Chemical corrosion inhibition strategies focus on preventing acid formation and metal dissolution in halogenated solvent systems. Stabilizer packages for halogenated solvents typically include antioxidants, metal stabilizers, and acid acceptors to prevent oxidation reactions and acid formation that lead to accelerated corrosion [19]. These stabilizers are particularly important in preventing formation of hydrochloric acid through hydrolysis reactions with water.

Sodium silicate-based inhibitors demonstrate high effectiveness in preventing chloride-induced external stress corrosion cracking in austenitic stainless steels. Research indicates that sodium silicate compounds with higher sodium content provide superior protection compared to potassium silicate alternatives [20]. The inhibition mechanism involves formation of protective surface films that reduce chloride accessibility to the metal surface.

Design and Operational Considerations

Proper design of equipment for halogenated solvent service requires attention to metallurgy, fabrication practices, and operational procedures. Welding of nickel-based alloys must follow specific procedures to maintain corrosion resistance, with proper heat treatment ensuring optimal microstructure and performance [15]. Post-weld heat treatment protocols are essential for achieving maximum corrosion resistance in service conditions.

Operational considerations include maintaining appropriate solvent stabilizer levels, minimizing water content to prevent acid formation, and implementing regular inspection protocols to detect early signs of corrosion. Temperature control systems must account for the increased corrosivity at elevated temperatures, with design margins appropriate for anticipated service conditions [16]. Equipment design should incorporate accessibility for maintenance and replacement of components subject to higher corrosion rates.

Storage and handling systems for halogenated solvents require specialized tank coatings or construction materials. High-baked phenolic coatings and zinc silicate coatings provide good resistance for steel tanks, while hot-dip galvanized steel offers protection for smaller containers [21]. Material certification from suppliers ensures compatibility with specific halogenated solvents and anticipated service conditions.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.078644241 g/mol

Monoisotopic Mass

228.078644241 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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